2-Hydroxy-1-(2-thienyl)ethanone
Overview
Description
2-Hydroxy-1-(2-thienyl)ethanone is an organic compound with the molecular formula C₆H₆O₂S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-1-(2-thienyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-thiophenecarboxaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through an acetal intermediate, which is then hydrolyzed to yield the desired product.
Another method involves the oxidation of 2-thienyl ethanol using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction conditions typically include an acidic or basic medium to facilitate the oxidation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as zeolites or metal oxides can be employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent-free reactions or the use of renewable feedstocks, is also being explored to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-(2-thienyl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-thienylglyoxal.
Reduction: The carbonyl group can be reduced to form 2-thienylethanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in the presence of solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like thionyl chloride or phosphorus tribromide in the presence of a base such as pyridine.
Major Products
Oxidation: 2-Thienylglyoxal
Reduction: 2-Thienylethanol
Substitution: Various substituted thiophene derivatives depending on the substituent introduced.
Scientific Research Applications
2-Hydroxy-1-(2-thienyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1-(2-thienyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions also plays a role in its biological activity.
Comparison with Similar Compounds
2-Hydroxy-1-(2-thienyl)ethanone can be compared with other thiophene derivatives, such as 2-acetylthiophene and 2-thiophenecarboxaldehyde. While these compounds share a common thiophene ring, their functional groups differ, leading to variations in their chemical reactivity and applications.
2-Acetylthiophene: Contains an acetyl group instead of a hydroxyl group, making it more reactive in nucleophilic addition reactions.
2-Thiophenecarboxaldehyde: Contains an aldehyde group, which makes it a useful intermediate in the synthesis of various heterocyclic compounds.
Properties
IUPAC Name |
2-hydroxy-1-thiophen-2-ylethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c7-4-5(8)6-2-1-3-9-6/h1-3,7H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYQCSIKKZSICV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40574957 | |
Record name | 2-Hydroxy-1-(thiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88511-88-0 | |
Record name | 2-Hydroxy-1-(2-thienyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88511-88-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-1-(thiophen-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40574957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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